
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride, also known as ACP, is a synthetic compound that has been widely used in scientific research. ACP is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in various medical conditions.
Scientific Research Applications
Synthesis and Characterization
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is a compound with potential applications in various scientific research areas. The compound's structure, derived from adamantane, lends itself to various chemical modifications and applications. Adamantane derivatives are crucial in medicinal chemistry, materials science, and catalysis due to their unique cage-like structure. For example, adamantan-1-ol, a related compound, serves as a starting point for synthesizing memantine and rimantadine, indicating the potential use of similar structures in drug development (R. Khusnutdinov & T. M. Oshnyakova, 2015). Moreover, adamantyl ethers are efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures, which might suggest ancillary applications for similar adamantane derivatives.
Metal Complexes and Catalysis
Adamantane and its derivatives, including this compound, have shown potential in forming complexes with metals of biological interest. Such complexes could be instrumental in catalysis and biological applications. For instance, the synthesis and characterization of adamantane complexes with metals like MgII, CaII, and ZnII have been explored, revealing adamantane's role as a monodentate ligand in these complexes (N. Sultana, M. Saeed Arayne, Amir Haider, & Hina Shahnaz, 2014). This highlights the potential of this compound in forming metal complexes, which could have implications in medicinal chemistry and materials science.
Chemical Reactivity and Transformations
The reactivity of adamantane derivatives toward various chemical transformations underlines the versatility of this compound in scientific research. Studies on adamantane oxidation, functionalization, and its reactivity with nitrogen nucleophiles offer insights into how similar compounds could be utilized in synthesizing novel materials or in organic synthesis methodologies. For example, the oxidation of adamantane with pentafluoroperoxybenzoic acid catalyzed by RuCl3 demonstrates the potential for selective transformation into useful alcohols, indicating pathways for derivatizing this compound into compounds with enhanced or specific properties (R. Khusnutdinov & T. M. Oshnyakova, 2015).
properties
IUPAC Name |
1-(1-adamantyloxy)-3-(cyclohexylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(12-20-17-4-2-1-3-5-17)13-22-19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-18,20-21H,1-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKQQWUMMJMAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

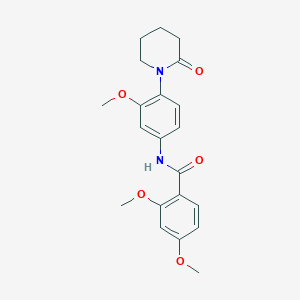
![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
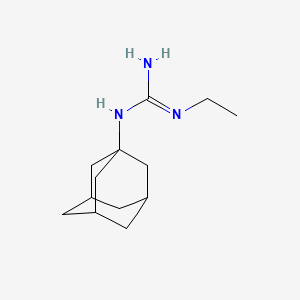
![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
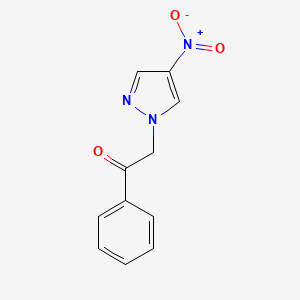
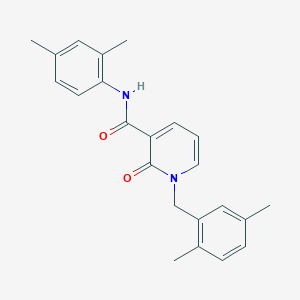
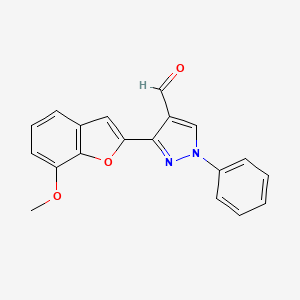
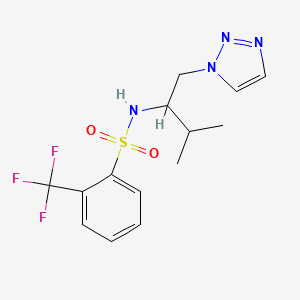
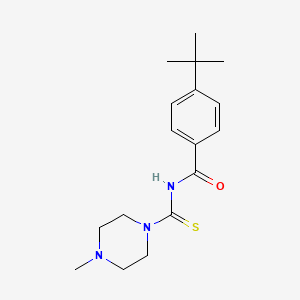
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)